molecular formula C20H19N5O4S B2465006 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899751-01-0

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2465006
CAS No.: 899751-01-0
M. Wt: 425.46
InChI Key: GVGQYANVXFBJPX-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to directly bind to NLRP3 and prevent the assembly of the inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism makes it an essential pharmacological tool for investigating the role of NLRP3 activation in a wide range of pathological conditions, including autoimmune diseases , neurodegenerative disorders , metabolic diseases , and gouty inflammation . Researchers utilize this compound to dissect NLRP3 signaling pathways in cellular models and to evaluate the therapeutic potential of NLRP3 inhibition in vivo, providing crucial insights for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13-5-7-15(8-6-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-4-2-3-9-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQYANVXFBJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the oxalamide moiety and the pyridine ring contributes to its pharmacological potential. The molecular formula is C18H19N3O5SC_{18}H_{19}N_3O_5S, with a molecular weight of 373.4 g/mol.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thieno[2,3-c]pyrazole derivatives. For instance, compounds similar to this compound have been shown to mitigate oxidative stress in various biological models. In particular, research indicates that these compounds can reduce erythrocyte malformations induced by toxic agents like 4-nonylphenol in fish models such as Clarias gariepinus .

Table 1: Antioxidant Effects on Erythrocytes

Treatment GroupErythrocyte Malformations (%)
Control80
4-nonylphenol75
Thieno[2,3-c]pyrazole Derivative30

This data underscores the potential of thieno[3,4-c]pyrazole compounds as protective agents against oxidative damage.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives are also recognized for their anti-inflammatory properties. Some studies have demonstrated that these compounds can inhibit key inflammatory pathways and cytokine production. For example, certain derivatives have shown efficacy in reducing the levels of pro-inflammatory cytokines in vitro .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. Notably, studies have reported significant antiproliferative effects against breast and colon cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
HCT116 (Colon)20
A549 (Lung)25

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to evaluate the biological activities of thieno[3,4-c]pyrazole derivatives:

  • Study on Erythrocyte Protection : A study assessed the protective effects of thieno[3,4-c]pyrazole derivatives against oxidative stress in fish erythrocytes. Results indicated a significant reduction in cellular damage when treated with these compounds compared to controls exposed to toxic agents .
  • Inhibition of Inflammatory Markers : Another study focused on the anti-inflammatory effects of these compounds in human cell lines. The results showed a marked decrease in TNF-alpha and IL-6 levels after treatment with thieno[3,4-c]pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the thieno[3,4-c]pyrazole core exhibit significant anticancer properties. Research suggests that these compounds can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For example, derivatives of thieno[3,4-c]pyrazole have been shown to target specific oncogenic pathways, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Effects

The compound's antimicrobial properties have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate a promising efficacy against these pathogens, suggesting its use as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases. The ability to enhance antioxidant enzyme activity positions them as potential therapeutic agents in oxidative stress-related conditions .

Building Block for Complex Molecules

In synthetic organic chemistry, N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide serves as a versatile building block for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical modifications that can lead to new compounds with enhanced properties .

Case Study 1: Anticancer Screening

A recent study focused on synthesizing a series of thieno[3,4-c]pyrazole derivatives and evaluating their anticancer activities against human cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression. Results showed that certain derivatives exhibited potent activity against multiple cancer types, warranting further investigation .

Case Study 2: Antimicrobial Evaluation

Another research effort involved the synthesis of related compounds and their evaluation for antimicrobial activity using disc diffusion methods. The study found that several derivatives demonstrated significant inhibition zones against tested bacterial strains, indicating their potential as new antimicrobial agents .

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